![molecular formula C21H22N4O4S B3196733 N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide CAS No. 1000930-60-8](/img/structure/B3196733.png)
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide
Übersicht
Beschreibung
“N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1000930-60-8 . It has a molecular weight of 426.5 . The compound is also known by the IUPAC name "N-[4-(hydrazinocarbonyl)benzyl]-4-methoxy-N-(3-pyridinylmethyl)benzenesulfonamide" .
Molecular Structure Analysis
The InChI code for the compound is "1S/C21H22N4O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(15-17-3-2-12-23-13-17)14-16-4-6-18(7-5-16)21(26)24-22/h2-13H,14-15,22H2,1H3,(H,24,26)" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their arrangement, and the bonds between them.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current data.Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
- N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide and related compounds have been synthesized for potential use as antimicrobial agents. A study demonstrated the synthesis of various sulfonamide derivatives, including those based on pyrazole, which show promising antimicrobial activity (El‐Emary, Al-muaikel, & Moustafa, 2002).
Antitubercular Activity
- Docking simulations and primary assessments of new benzene sulfonamide pyrazole oxadiazole derivatives, including this compound, have shown potential as antitubercular agents. The study included molecular docking studies to understand the mode of inhibition against Mycobacterium tuberculosis (Shingare et al., 2022).
Anticancer and Antioxidant Effects
- Research into benzene sulfonamide derivatives has shown potential in anticancer applications. A study synthesized new sulfonamide drugs and evaluated their effects against breast carcinoma cell lines, suggesting their use as anticancer agents (Mohamed et al., 2022).
Structural Studies
- The structural properties of similar sulfonamide compounds have been investigated, providing insights into their molecular and crystal structures, which can be crucial for understanding their biological activities (Rai et al., 2009).
Synthesis of Heterocyclic Compounds
- Several studies have focused on the synthesis of novel heterocyclic compounds containing sulfonamido moieties, which are important for developing new pharmaceutical agents with diverse biological activities (Azab, Youssef, & El-Bordany, 2013).
Eigenschaften
IUPAC Name |
N-[[4-(hydrazinecarbonyl)phenyl]methyl]-4-methoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-29-19-8-10-20(11-9-19)30(27,28)25(15-17-3-2-12-23-13-17)14-16-4-6-18(7-5-16)21(26)24-22/h2-13H,14-15,22H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNYJFUBFPLAEE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=C(C=C2)C(=O)NN)CC3=CN=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(hydrazinecarbonyl)phenyl]methyl}-4-methoxy-N-(pyridin-3-ylmethyl)benzene-1-sulfonamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.